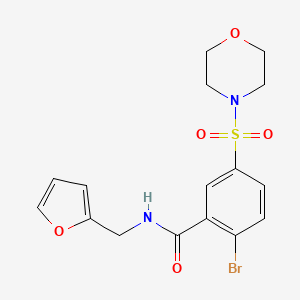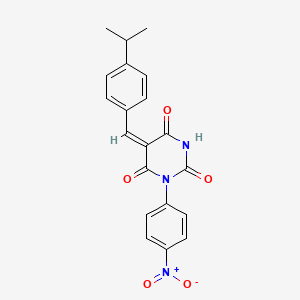
4-(4-fluorobenzyl)-1-glycoloyl-3-isopropyl-1,4-diazepan-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-fluorobenzyl)-1-glycoloyl-3-isopropyl-1,4-diazepan-5-one, also known as L-787,997, is a novel benzodiazepine derivative. It has been synthesized and extensively studied for its potential use in various scientific research applications.
Mecanismo De Acción
4-(4-fluorobenzyl)-1-glycoloyl-3-isopropyl-1,4-diazepan-5-one acts as a positive allosteric modulator of the GABA-A receptor. It enhances the binding of GABA to the receptor, resulting in increased chloride ion influx and hyperpolarization of the neuron. This leads to the anxiolytic, anticonvulsant, and sedative effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have anxiolytic, anticonvulsant, and sedative effects in animal models. It has also been shown to increase the threshold for pentylenetetrazol-induced seizures and decrease the duration of seizures. This compound has also been shown to increase slow wave sleep and decrease REM sleep in rats.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-(4-fluorobenzyl)-1-glycoloyl-3-isopropyl-1,4-diazepan-5-one is its high potency and selectivity for the GABA-A receptor. This makes it a useful tool for studying the role of the GABA-A receptor in various physiological and pathological conditions. However, one limitation of this compound is its short half-life, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 4-(4-fluorobenzyl)-1-glycoloyl-3-isopropyl-1,4-diazepan-5-one. One direction is the development of more potent and selective GABA-A receptor modulators based on the structure of this compound. Another direction is the study of the role of the GABA-A receptor in various neurological and psychiatric disorders using this compound as a tool. Finally, the potential use of this compound as a therapeutic agent for anxiety disorders, sleep disorders, and epilepsy warrants further investigation.
Conclusion:
In conclusion, this compound is a novel benzodiazepine derivative that has been extensively studied for its potential use in various scientific research applications. It acts as a positive allosteric modulator of the GABA-A receptor, resulting in anxiolytic, anticonvulsant, and sedative effects. While there are advantages and limitations to its use in lab experiments, there are several future directions for the study of this compound.
Métodos De Síntesis
The synthesis of 4-(4-fluorobenzyl)-1-glycoloyl-3-isopropyl-1,4-diazepan-5-one involves a multistep process starting from the commercially available 4-fluorobenzyl bromide. The first step involves the reaction of 4-fluorobenzyl bromide with ethylene glycol to form the corresponding glycol ether. This is followed by a series of reactions involving the use of various reagents such as lithium aluminum hydride, sodium hydride, and acetic anhydride. The final step involves the cyclization of the intermediate product to form this compound.
Aplicaciones Científicas De Investigación
4-(4-fluorobenzyl)-1-glycoloyl-3-isopropyl-1,4-diazepan-5-one has been extensively studied for its potential use in various scientific research applications. It has been shown to have anxiolytic, anticonvulsant, and sedative properties. It has also been studied for its potential use in the treatment of anxiety disorders, sleep disorders, and epilepsy.
Propiedades
IUPAC Name |
4-[(4-fluorophenyl)methyl]-1-(2-hydroxyacetyl)-3-propan-2-yl-1,4-diazepan-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN2O3/c1-12(2)15-10-19(17(23)11-21)8-7-16(22)20(15)9-13-3-5-14(18)6-4-13/h3-6,12,15,21H,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDPPPWNUPHTDDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(CCC(=O)N1CC2=CC=C(C=C2)F)C(=O)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(cyclohexyloxy)propyl]-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5348240.png)

![N-(5-{[4-(diphenylmethyl)-1-piperazinyl]methyl}-1,3-thiazol-2-yl)acetamide](/img/structure/B5348260.png)

![N-[(7-fluoro-2-oxo-1,2-dihydro-3-quinolinyl)methyl]-2-(1-isopropyl-3-oxo-2-piperazinyl)acetamide](/img/structure/B5348268.png)
![methyl 4-({methyl[(2-phenyl-1,3-thiazol-4-yl)methyl]amino}methyl)-1H-pyrazole-3-carboxylate](/img/structure/B5348275.png)
![8-[(1-cyclopropyl-1H-imidazol-5-yl)methyl]-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5348280.png)
![3-{[(2R*,3S*,6R*)-3-(2,3-difluorophenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]methyl}benzonitrile](/img/structure/B5348289.png)
![3-(butylthio)-6-(6-chloro-1,3-benzodioxol-5-yl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5348293.png)
![5-methoxy-2-[3-(2-methoxyphenyl)acryloyl]phenyl 2-bromobenzoate](/img/structure/B5348300.png)
![4-(2-chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid](/img/structure/B5348310.png)
![3-(difluoromethyl)-6-methyl-7-(2-thienylmethylene)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B5348311.png)
![1-(4-bromophenyl)-3-[(4-hydroxyphenyl)amino]-2-buten-1-one](/img/structure/B5348314.png)